2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Description

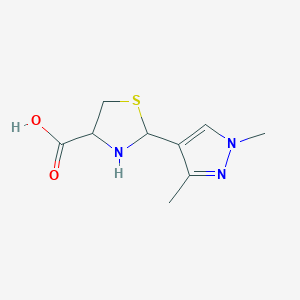

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring (a saturated five-membered ring containing sulfur and nitrogen) substituted at position 2 with a 1,3-dimethylpyrazole moiety and a carboxylic acid group at position 2. This structure combines the conformational flexibility of the thiazolidine ring with the aromatic and electronic properties of the pyrazole substituent.

Properties

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-5-6(3-12(2)11-5)8-10-7(4-15-8)9(13)14/h3,7-8,10H,4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEAJUWJEQROSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2NC(CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Pyrazole Ring Formation

The 1,3-dimethylpyrazole subunit is typically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. Key protocols include:

Ethyl Acetoacetate and Methylhydrazine Condensation

- Reactants : Ethyl acetoacetate, methylhydrazine, triethyl orthoformate, acetic anhydride.

- Conditions : Heating at 110–120°C for 4 hours under reflux, followed by reduced-pressure distillation to isolate intermediates.

- Yield : 97.5–98.5% purity for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid after purification.

Optimization of Molar Ratios

Critical mass ratios for high yields (Table 1):

| Reactant | Mass Ratio Range | Optimal Ratio |

|---|---|---|

| Ethyl acetoacetate | 6 : 9 : 8–10 | 6 : 9 : 9 |

| Triethyl orthoformate | ||

| Acetic anhydride |

Thiazolidine Ring Construction

The thiazolidine-4-carboxylic acid moiety is synthesized via cyclization of cysteine derivatives or condensation of aminothiols with carbonyl compounds.

Cysteine-Based Cyclization

Advanced Methodologies and Innovations

Catalytic Asymmetric Synthesis

Recent patents describe chiral catalysts for enantioselective synthesis:

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

- A study demonstrated that derivatives of thiazolidin-4-one showed potent cytotoxic effects against lung carcinoma cells (A549) with IC50 values as low as 0.041 µM .

- Another investigation highlighted the potential of thiazolidinone analogues in targeting multi-tyrosine kinases, crucial for cancer cell proliferation and survival .

Anticonvulsant Properties

The compound's structural features may contribute to anticonvulsant effects. Thiazolidine derivatives have shown promise in preclinical models for reducing seizure activity:

- Certain thiazolidinones have been reported to provide protection in electroshock seizure tests, suggesting their potential as anticonvulsant agents .

Antimicrobial Activity

Thiazolidine derivatives are also being explored for their antimicrobial properties:

- Compounds similar to 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid have demonstrated effectiveness against various bacterial strains, indicating their potential use in treating infections .

Anti-diabetic Effects

There is increasing interest in the anti-diabetic properties of thiazolidine derivatives:

- Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels, which could be beneficial in managing diabetes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Routes

Recent advancements have focused on efficient synthetic methodologies that utilize ultrasound or microwave-assisted techniques to enhance reaction rates and yields .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Study :

- Anticonvulsant Evaluation :

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of thiazolidine- and thiazole-carboxylic acids with pyrazole or related substituents. Key structural analogs and their distinguishing features are summarized below:

*Calculated based on molecular formulas from evidence.

Critical Analysis and Limitations

- Gaps in Evidence : Direct data on the target compound’s synthesis, crystallography, or bioactivity are sparse, necessitating extrapolation from analogs.

- Structural Trade-offs : The saturated thiazolidine ring may confer flexibility but reduce thermal stability compared to aromatic thiazole cores (e.g., ) .

- Substituent Effects : The 1,3-dimethylpyrazole group in the target compound likely reduces solubility compared to sulfonyl- or nitro-substituted analogs (e.g., B6 in ) .

Biological Activity

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1040400-45-0) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 227.28 g/mol. The structure contains a thiazolidine ring and a pyrazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values for related thiazole compounds being as low as 1.61 µg/mL, demonstrating potent activity against tumor cells .

Anticonvulsant Activity

Thiazolidine derivatives have also been evaluated for their anticonvulsant properties. In comparative studies, certain analogs exhibited protective effects in seizure models, suggesting that modifications in the thiazolidine structure can enhance anticonvulsant efficacy .

Antiviral Properties

Emerging data suggest that pyrazole-based compounds may exhibit antiviral activities. For example, related pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy against herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV), indicating a potential for broader antiviral applications in compounds containing the pyrazole moiety .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Some derivatives promote apoptosis through mitochondrial pathways.

- Enzyme Inhibition : Thiazolidines may act as inhibitors of key enzymes involved in tumor progression and viral replication.

Study on Antitumor Activity

A recent study evaluated a series of thiazolidine derivatives for their cytotoxic effects on Jurkat and HT-29 cell lines. The most active compound showed an IC50 value comparable to doxorubicin, highlighting the potential of thiazolidine derivatives in cancer therapy .

Evaluation of Anticonvulsant Effects

In another study focusing on anticonvulsant activity, several thiazolidine analogs were tested in animal models. The results indicated that specific substitutions on the thiazolidine ring significantly enhanced anticonvulsant efficacy compared to standard treatments like diazepam .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with thiazolidine precursors. For example, similar compounds (e.g., ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate) are synthesized via nucleophilic substitution or cyclization reactions under controlled temperatures (40–60°C) and inert atmospheres . Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-resolution FT-IR to identify functional groups, particularly the N-H stretch (~1570–1580 cm⁻¹) characteristic of thiazolidine-4-carboxylic acids . Complement this with HPLC (≥98% purity) and LC-MS for molecular weight confirmation. Crystallographic refinement via SHELXL can resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary antibacterial screening?

- Methodological Answer : Conduct disk diffusion assays against gram-positive (e.g., Staphylococcus aureus) and gram-negative strains. Nitro-substituted thiazolidine derivatives, such as 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, show activity against methicillin-resistant S. aureus (MRSA) with inhibition zones ≥15 mm . Include positive controls (e.g., ciprofloxacin) and measure MIC values for quantitative analysis.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with bacterial targets like penicillin-binding proteins. In silico ADMET studies using SwissADME can predict pharmacokinetic properties, such as LogP (experimental value ~2.57 for analogs) and bioavailability . Compare results with structurally similar compounds, such as pyrazole-thiazole hybrids, to identify SAR trends .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Cross-validate experimental conditions (e.g., bacterial strain variability, compound concentration). For instance, conflicting MRSA activity results may arise from differences in substituent positioning (e.g., nitro vs. methyl groups). Use meta-analysis to correlate structural features (e.g., electron-withdrawing groups) with enhanced activity .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity with bacterial enzymes (e.g., dihydrofolate reductase). For thiazolidine derivatives, enzymatic inhibition assays (e.g., β-lactamase) coupled with X-ray crystallography can reveal active-site interactions .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing stereoisomers of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide column can separate enantiomers. For diastereomers, use NOESY NMR to confirm spatial arrangements. Crystallographic data (SHELX-refined) provide absolute configuration, as seen in (4S)-2-aryl-thiazolidine derivatives .

Q. How should researchers design in vivo studies for pharmacokinetic evaluation?

- Methodological Answer : Use Sprague-Dawley rats (n=6–8 per group) for bioavailability studies. Administer the compound intravenously (IV) and orally (PO), then collect plasma samples at timed intervals. LC-MS/MS quantifies plasma concentrations, while compartmental modeling (e.g., WinNonlin) calculates parameters like t₁/₂ and AUC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.